Conformational Rigidity vs. Monocyclic Lactams
7-Azaspiro[4.5]decan-6-one contains zero rotatable bonds (Rotatable_Bonds = 0), indicating complete conformational restriction and a fixed three-dimensional geometry . In contrast, the monocyclic γ-lactam caprolactam possesses multiple rotatable bonds that permit conformational flexibility, which can reduce binding affinity and selectivity in target engagement [1]. The spirocyclic framework locks the lactam ring into a defined orientation, providing predictable pharmacophoric vectors.
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | Caprolactam (ε-caprolactam): >0 rotatable bonds (flexible) |
| Quantified Difference | Complete conformational restriction (0 vs >0) |
| Conditions | Computed property; vendor data from ChemScene |
Why This Matters
Zero rotatable bonds enable precise conformational control in structure-based drug design, reducing entropic penalties upon target binding and improving the likelihood of achieving nanomolar potency.
- [1] PubChem. Caprolactam. CID 7768. Rotatable Bond Count: 0 (but conformational flexibility due to ring puckering and substituent rotation). View Source
